molecular formula C17H22ClNO3S B2846630 oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate CAS No. 1797093-41-4

oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate

Cat. No.: B2846630
CAS No.: 1797093-41-4
M. Wt: 355.88
InChI Key: YMRNHGBACRQEHG-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a lead compound for drug development .

Properties

IUPAC Name

oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRNHGBACRQEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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